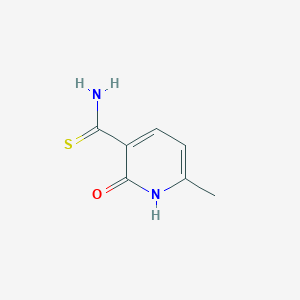

6-methyl-2-oxo-1H-pyridine-3-carbothioamide

Description

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-4-2-3-5(6(8)11)7(10)9-4/h2-3H,1H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBPPQORLVORNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-1H-pyridine-3-carbothioamide typically involves the reaction of 6-methyl-2-oxo-1H-pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the desired thioamide. The reaction conditions often require the use of an inert atmosphere and low temperatures to prevent decomposition of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity, such as the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-1H-pyridine-3-carbothioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

6-methyl-2-oxo-1H-pyridine-3-carbothioamide is a heterocyclic compound with a pyridine ring structure that has applications in chemistry, biology, medicine, and industry. It's a versatile intermediate for synthesizing more complex molecules because it contains both a carbonyl and a thioamide group.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in the synthesis of complex heterocyclic compounds.

- Biology This compound is investigated for its potential as an enzyme inhibitor because of its ability to interact with thiol groups in proteins.

- Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities. Thiazole-pyridine hybrids have been screened for antitumor activity against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines, with one hybrid showing better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

- Industry It is utilized in the development of new materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo different chemical reactions:

- Oxidation The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or peracids.

- Reduction The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Safety and Hazards

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is labeled with the following hazard statements :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-1H-pyridine-3-carbothioamide involves its interaction with biological molecules, particularly proteins. The thioamide group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 6-Methyl-2-oxo-1H-pyridine-3-carbothioamide

*Similarity scores based on computational comparisons (e.g., Tanimoto index) .

Key Observations :

- SIB-1757 () shares the 6-methylpyridine core but replaces the carbothioamide with a phenylazo (–N=NPh) group. This substitution confers selective antagonism for metabotropic glutamate receptor 5 (mGluR5; IC₅₀ = 0.37 µM), highlighting the importance of the 3-position substituent in receptor binding .

- Trifluoromethyl-substituted analogues () exhibit high structural similarity but differ in electronic properties.

Comparison :

- The target compound likely requires analogous multicomponent reactions, given the efficiency of methanol/NaOH conditions for sulfur-containing pyrimidines . However, spiro-indole derivatives () demand more specialized solvents (e.g., DMSO) and higher temperatures, reflecting the complexity of fused-ring systems.

Table 3: Solubility and Bioactivity Data

Insights :

- The carbothioamide group may reduce solubility in polar aprotic solvents (e.g., DMSO) compared to hydroxyl or ester substituents, as seen in SIB-1757 and spiro-indole derivatives .

- Biological data for the target compound is lacking, but structural analogs like SIB-1757 demonstrate that pyridine-based scaffolds are potent modulators of neurological targets .

Functional Group Impact on Activity

Biological Activity

6-Methyl-2-oxo-1H-pyridine-3-carbothioamide is a compound belonging to the pyridine family, which has garnered attention due to its diverse biological activities. Pyridine derivatives are known for their therapeutic potential, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring with a carbonyl group and a thiocarbonyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with a pyridine nucleus exhibit significant antimicrobial properties. For instance, studies have shown that various pyridine derivatives possess antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 55 |

| This compound | E. coli | 56 |

The minimum inhibitory concentration (MIC) values suggest that this compound exhibits potent antibacterial activity comparable to other known antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively. For example, derivatives of pyridine compounds have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 2: Antiproliferative Effects of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HCT116 | 15.0 |

These results indicate that the compound has promising potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the carbonyl and thiocarbonyl groups facilitates hydrogen bonding and enhances the compound's affinity for target proteins involved in microbial growth and cancer cell proliferation .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the pyridine framework, including 6-methyl derivatives. These compounds were tested for their antimicrobial and antitumor activities, revealing that modifications in side chains significantly influenced their efficacy .

In another investigation, researchers synthesized a series of pyridinic compounds that included the target molecule, assessing their cytotoxic effects against normal and cancerous cell lines. The findings highlighted that while some derivatives showed high toxicity towards cancer cells, they also exhibited lower toxicity towards normal cells, indicating a potential therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing 6-methyl-2-oxo-1H-pyridine-3-carbothioamide and its analogues?

- Methodological Answer : The synthesis typically involves cyclization reactions using β-aminoesters or β-haloesters as starting materials. For example:

- Route 1 : Reaction of β-haloesters with thiourea, followed by cyclization under acidic conditions to form the pyridine core .

- Route 2 : Heating β-aminoesters with formamide or phenyl isocyanate to induce cyclization and functionalization .

- Key Reagents : Lithium hydroxide monohydrate in THF/water mixtures (0°C) is often used to stabilize intermediates .

- Purification : Column chromatography or recrystallization is employed to isolate the target compound .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming the dihydropyridine ring and substituents (e.g., methyl, oxo, and carbothioamide groups) .

- X-ray Crystallography : Used to resolve hydrogen-bonding networks and molecular packing in crystal structures, as demonstrated for related dihydropyridine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Q. What biological activities are associated with structurally similar pyridine derivatives?

- Methodological Answer : Analogs of this compound exhibit diverse activities:

- Hypoglycemic Effects : Substituents at the 6-position (e.g., methyl or aryl groups) modulate activity via interactions with glucose transporters .

- Anticancer Potential : Pyridine-3-carboxamide derivatives show cytotoxicity by inhibiting kinase pathways or DNA replication .

- Antimicrobial Activity : Structural modifications (e.g., introducing thioamide groups) enhance bacterial membrane disruption .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the stability and efficacy of this compound?

- Methodological Answer :

- pH Sensitivity : Hydrolysis of the carbothioamide group is accelerated in alkaline conditions (pH > 8), necessitating buffered solutions (pH 6–7) during in vitro assays .

- Thermal Stability : Degradation studies via TGA/DSC reveal decomposition above 150°C, suggesting storage at ≤4°C for long-term stability .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility but may alter reactivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC values from MTT assays for cytotoxicity) .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. fluorophenyl at the 6-position) to isolate contributing factors .

- Control for Environmental Factors : Replicate experiments under controlled humidity and oxygen levels to minimize oxidative degradation .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine kinases or PDE inhibitors) .

- MD Simulations : GROMACS or AMBER can simulate ligand-protein dynamics over 100 ns to assess stability of binding poses .

- QSAR Models : Train models on datasets of IC values and molecular descriptors (e.g., logP, polar surface area) to predict novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.